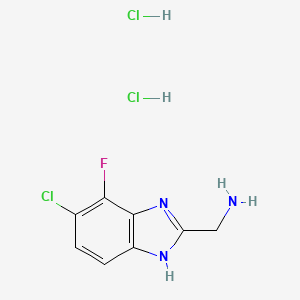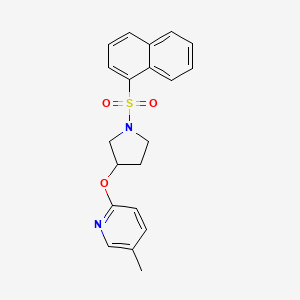
5-Methyl-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Organocatalysis
A study by Syu et al. (2010) introduced a new type of organocatalyst bearing a pyrrolidine and a sulfone moiety, derived from a compound similar in structure to the chemical . This catalyst displayed high activity towards the asymmetric Michael reaction of cyclohexanone and nitroolefins, achieving adducts with high yields and enantioselectivities in an aqueous medium without additives Syu et al., 2010.
Electropolymerization and Conductive Polymers
G. Sotzing et al. (1996) explored the electropolymerization of monomers based on pyrrole to create conducting polymers. Although the specific compound is not directly mentioned, the study's focus on pyrrole derivatives aligns with the interest in synthesizing materials with low oxidation potentials and high stability in their conducting form, pointing towards potential applications in creating conductive materials from similar compounds Sotzing et al., 1996.
Chemosensors for Metal Ions
Research by Gosavi-Mirkute et al. (2017) on naphthoquinone-based chemosensors for transition metal ions, while not directly mentioning the specific compound, provides insight into the potential of naphthalene derivatives to act as selective sensors for metal ions like Cu2+. These sensors exhibited remarkable selectivity and colorimetric changes upon metal ion binding, suggesting the broader applicability of naphthalene and pyridine derivatives in chemical sensing Gosavi-Mirkute et al., 2017.
Antineoplastic Activity
The molecular structures and antineoplastic activity of 2,4-diaminopyrimidine antifolates were examined by V. Cody and S. Zakrzewski (1982). Though the compound is not directly referenced, the study’s focus on derivatives with naphthalene substituents for medical applications underscores the potential of naphthalene derivatives in drug development and cancer therapy Cody & Zakrzewski, 1982.
Photodynamic Therapy for Cancer
A study by U. Michelsen et al. (1996) on unsymmetrical zinc(II) complexes of benzonaphthoporphyrazines with pyridyloxy substituents for photodynamic therapy (PDT) of cancer provides a relevant context for the application of naphthalene derivatives. These compounds displayed high singlet oxygen yields, suggesting their potential as photosensitizers in PDT, indicating the utility of complex naphthalene derivatives in medical treatments Michelsen et al., 1996.
Propriétés
IUPAC Name |
5-methyl-2-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-15-9-10-20(21-13-15)25-17-11-12-22(14-17)26(23,24)19-8-4-6-16-5-2-3-7-18(16)19/h2-10,13,17H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWBYPRHFJQCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

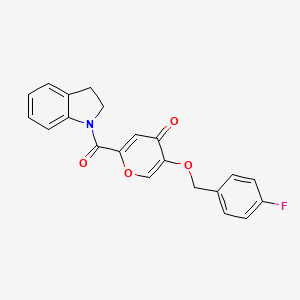
![7-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2652712.png)
![6-Acetyl-2-(4-acetylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2652713.png)
![N-(3-methoxyphenyl)-3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2652717.png)
![7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2652718.png)
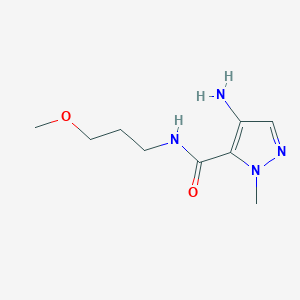
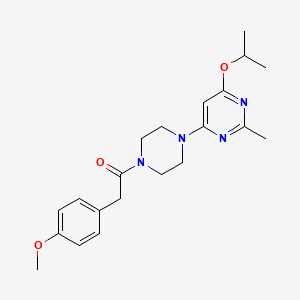
![3-butyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2652723.png)
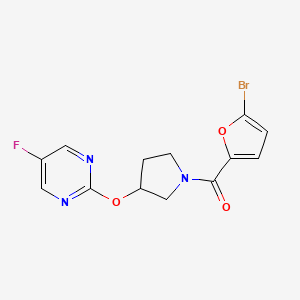
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B2652728.png)
![Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)-](/img/structure/B2652729.png)
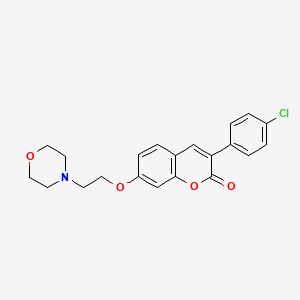
![(E)-N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2652731.png)
